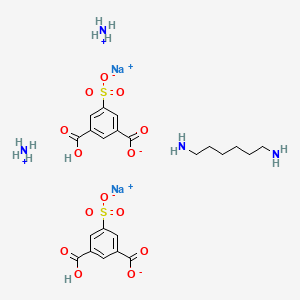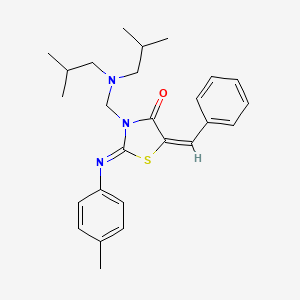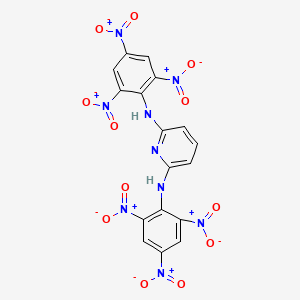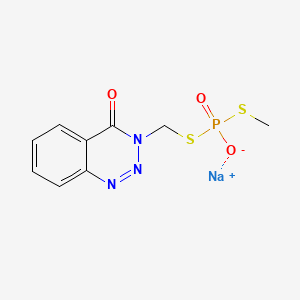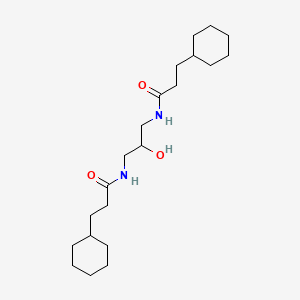
Cyclohexanepropanamide, N,N'-(2-hydroxy-1,3-propanediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- is a chemical compound known for its unique structure and properties It is characterized by the presence of cyclohexane rings and amide groups, which contribute to its stability and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- typically involves the reaction of cyclohexanepropanamide with a diol, such as 2-hydroxy-1,3-propanediol. The reaction is carried out under controlled conditions, often involving the use of catalysts to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of Cyclohexanepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- is scaled up using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may involve continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanepropanamide oxides, while reduction can produce cyclohexanepropanamine derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Cyclohexanepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- involves its interaction with specific molecular targets and pathways. The compound’s amide groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its cyclohexane rings contribute to its hydrophobic interactions, affecting its solubility and distribution in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-(2-Hydroxy-1,3-propanediyl)dioctanamide: Similar in structure but with different alkyl chains.
N,N’-(2-Hydroxy-1,3-propanediyl)-bis-[N-(2-hydroxyethyl)-hexadecanamide]: Another related compound with variations in the alkyl groups.
Uniqueness
Cyclohexanepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- stands out due to its specific combination of cyclohexane rings and amide groups, which impart unique physical and chemical properties
Propiedades
Número CAS |
138404-89-4 |
|---|---|
Fórmula molecular |
C21H38N2O3 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
3-cyclohexyl-N-[3-(3-cyclohexylpropanoylamino)-2-hydroxypropyl]propanamide |
InChI |
InChI=1S/C21H38N2O3/c24-19(15-22-20(25)13-11-17-7-3-1-4-8-17)16-23-21(26)14-12-18-9-5-2-6-10-18/h17-19,24H,1-16H2,(H,22,25)(H,23,26) |
Clave InChI |
UXKSQHLEPOLTQS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CCC(=O)NCC(CNC(=O)CCC2CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


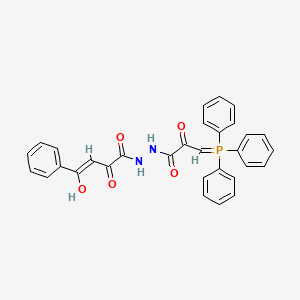
![[3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B12714878.png)
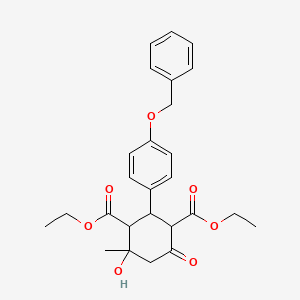
![(E)-but-2-enedioic acid;6-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714902.png)

![Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-YL)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12714913.png)

